ML406

Beschreibung

Eigenschaften

IUPAC Name |

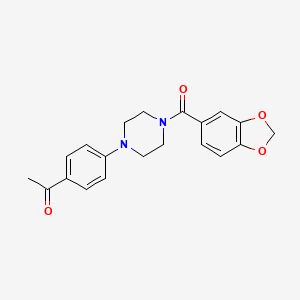

1-[4-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-14(23)15-2-5-17(6-3-15)21-8-10-22(11-9-21)20(24)16-4-7-18-19(12-16)26-13-25-18/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJGPASMZSNEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML406: A Targeted Inhibitor of Biotin Synthesis in Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This enzyme is a critical component of the biotin biosynthesis pathway, which is essential for the survival and pathogenesis of Mtb. This compound exhibits significant anti-tubercular activity by targeting this pathway, which is absent in humans, presenting a promising therapeutic window. This document provides a comprehensive overview of this compound, including its target, mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the associated biological pathway and experimental workflows.

Target and Mechanism of Action

The designated molecular target of this compound is the Mycobacterium tuberculosis enzyme 7,8-diaminopelargonic acid synthase (BioA).[1] BioA is a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a key step in the biotin biosynthesis pathway.[1][2][3] Biotin is an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis and other vital metabolic processes in Mtb.[4][5] As Mycobacterium tuberculosis cannot acquire sufficient biotin from its host, it relies on its own de novo synthesis, making the biotin pathway an attractive target for novel anti-tubercular agents.[4][5] this compound acts as an inhibitor of BioA, thereby disrupting the production of biotin and leading to bacterial cell death.[1]

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Description | Reference |

| BioA IC50 | 30 nM | Half-maximal inhibitory concentration against Mtb BioA enzyme. | [1] |

| WT Mtb (H37Rv) Growth Inhibition IC50 | 3.2 µM | Half-maximal inhibitory concentration against wild-type Mycobacterium tuberculosis (H37Rv) in the absence of biotin. | [1][6] |

| Selectivity over BioD | >100-fold | This compound shows high selectivity for BioA over BioD, another enzyme in the biotin synthesis pathway. | [1] |

Signaling Pathway

The following diagram illustrates the biotin biosynthesis pathway in Mycobacterium tuberculosis, highlighting the step inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Primary Assay: Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition[1]

This assay measures the inhibition of BioA by quantifying the production of dethiobiotin (DTB) through a coupled reaction with BioD.

Materials:

-

BioA and BioD enzymes

-

7-keto-8-aminopelargonic acid (KAPA)

-

7,8-diaminopelargonic acid (DAPA)

-

ATP

-

Fluorescently labeled dethiobiotin (Fl-DTB)

-

Streptavidin

-

This compound and control compounds in DMSO

-

Assay buffer

-

1536-well assay plates

-

Viewlux plate reader

Procedure:

-

Compounds and controls are dispensed in an 8-point dose-response format (two-fold dilutions from 10 µM to 0.078 µM) in DMSO (7.5 nL) into 1536-well assay plates.

-

The substrate (KAPA), BioA enzyme, BioD enzyme, and a pre-quenched solution of Fl-DTB and streptavidin are added to the wells.

-

The reaction is incubated for a set period to allow for the enzymatic conversion of KAPA to DAPA by BioA, followed by the conversion of DAPA to DTB by BioD.

-

The newly synthesized DTB displaces the Fl-DTB from streptavidin, resulting in an increase in fluorescence.

-

The reaction is quenched with EDTA.

-

Fluorescence is measured using a Viewlux plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

Secondary Assay: Whole-Cell Growth Inhibition of Mycobacterium tuberculosis (H37Rv)[1]

This assay determines the efficacy of this compound in inhibiting the growth of whole Mtb cells.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

This compound in DMSO

-

96-well microplates

-

Resazurin dye

-

Plate reader

Procedure:

-

A culture of M. tuberculosis H37Rv is grown to mid-log phase.

-

The bacterial culture is diluted to a specific optical density (OD).

-

This compound is serially diluted in DMSO and added to the wells of a 96-well plate.

-

The diluted bacterial suspension is added to each well.

-

The plates are incubated at 37°C for a defined period (typically 5-7 days).

-

Resazurin dye is added to each well, and the plates are incubated for an additional 16-24 hours.

-

The fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) is measured to assess cell viability (resazurin is reduced by viable cells to the fluorescent and colored resorufin).

-

The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

Experimental Workflow Diagram

The following diagram illustrates the workflow of the primary coupled fluorescent assay used to identify and characterize this compound.

References

- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

ML406 as a BioA DAPA Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML406, a potent small molecule inhibitor of 7,8-diaminopelargonic acid (DAPA) synthase (BioA), a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this compound, offering a valuable resource for researchers in the field of anti-tubercular drug discovery.

The Biotin Biosynthesis Pathway: A Key Target in M. tuberculosis

Biotin (vitamin H) is an essential cofactor for carboxylase enzymes involved in crucial metabolic processes, including fatty acid biosynthesis.[1] Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on de novo biotin synthesis for survival and to establish and maintain infection, making the enzymes in this pathway attractive targets for novel therapeutics.[1][2] The biotin synthesis pathway involves four key enzymatic steps, starting from pimeloyl-CoA.[2][3]

The second step is catalyzed by 7,8-diaminopelargonic acid (DAPA) synthase, encoded by the bioA gene.[3][4] BioA is a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA, utilizing S-adenosylmethionine (SAM) as the amino donor.[3][5] Genetic studies have validated BioA as a critical target for anti-tubercular drug development.[1]

This compound: A Potent Inhibitor of BioA

This compound is a small molecule probe identified for its potent inhibitory activity against M. tuberculosis BioA.[6] It serves as a valuable tool for studying the biotin biosynthesis pathway and as a lead compound for the development of novel anti-tubercular agents.

The inhibitory potency of this compound against BioA has been quantified, along with its activity against whole M. tuberculosis cells.

| Compound | Target | IC50 (nM) | Whole-Cell MIC (µM) | Reference |

| This compound | M. tuberculosis BioA | 30 | 3.2 (in biotin-free media) | [4][6] |

While detailed mechanistic studies for this compound are not extensively published, structure-guided optimization of related compounds suggests a competitive mode of inhibition. For instance, C48, a highly potent BioA inhibitor developed from a similar screening hit, was shown to be a competitive inhibitor with respect to KAPA.[7] This indicates that these inhibitors likely bind to the PLP-bound form of the enzyme, preventing the binding of the natural substrate, KAPA.

Experimental Protocols

The characterization of this compound and other BioA inhibitors relies on robust enzymatic and whole-cell assays. The following are detailed protocols for key assays used in the study of BioA inhibitors.

This continuous, coupled assay is a high-throughput method to measure BioA activity and inhibition.[6][8] The product of the BioA reaction, DAPA, is converted to dethiobiotin (DTB) by the downstream enzyme BioD. The newly synthesized DTB then displaces a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.

Materials:

-

BioA and BioD enzymes

-

KAPA (7-keto-8-aminopelargonic acid)

-

SAM (S-adenosylmethionine)

-

Fluorescently-labeled dethiobiotin (Fl-DTB)

-

Streptavidin

-

Assay Buffer: 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630, pH 8.6

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well or 384-well black plates

Procedure:

-

Compound Plating: Dispense test compounds dissolved in DMSO into the wells of the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Master Mix Preparation: Prepare a master mix containing BioD, BioA, KAPA, SAM, streptavidin, and the fluorescent DTB probe in the assay buffer. The final concentrations for a high-throughput screen are typically around 320 nM BioD, 50 nM BioA, 3 µM KAPA, 1 mM SAM, 20 nM fluorescent DTB, and 185 nM streptavidin.[6]

-

Assay Initiation: Dispense the master mix into the wells containing the test compounds to start the reaction.

-

Signal Detection: Immediately begin monitoring the increase in fluorescence over time (e.g., for 20-30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 530 nm).[6]

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic equation) to determine the IC50 value.

An alternative method to quantify BioA activity involves the direct measurement of the product, DAPA, using o-phthalaldehyde (OPA). OPA reacts with the primary amine in DAPA in the presence of a thiol (like 2-mercaptoethanol) to form a fluorescent adduct that can be quantified.[5]

Materials:

-

BioA enzyme

-

KAPA and SAM

-

OPA reagent (o-phthalaldehyde and 2-mercaptoethanol in a suitable buffer)

-

Reaction Buffer (e.g., 100 mM TAPS buffer)

-

Test compounds

-

Fluorometer or plate reader

Procedure:

-

Enzymatic Reaction: Incubate BioA (e.g., 2 µM) with KAPA and SAM in the reaction buffer in the presence of test compounds at 37°C for a defined period (e.g., 10 minutes).

-

Derivatization: Stop the reaction and add the OPA reagent to the mixture.

-

Signal Detection: After a short incubation to allow for the derivatization reaction to complete, measure the fluorescence of the resulting adduct at an emission wavelength of ~470 nm with an excitation wavelength of ~410 nm.[5]

-

Data Analysis: The fluorescence intensity is proportional to the amount of DAPA produced. Calculate the percent inhibition for each compound concentration and determine the IC50 value as described above.

Selectivity and Preclinical Profile

A critical aspect of drug development is ensuring the selectivity of the inhibitor for its target enzyme over host enzymes or other bacterial enzymes. For BioA inhibitors, selectivity is often assessed against other PLP-dependent enzymes, such as aspartate transaminase (AST).[5] this compound has been shown to be a valuable probe, exhibiting stability in phosphate-buffered saline (PBS), as well as in human and murine plasma.[1][4]

| Parameter | Result | Reference |

| Solubility in PBS (pH 7.4, 1% DMSO) | 88.0 µM | [1] |

| Stability in human plasma (5 hrs) | >99% remaining | [1] |

| Stability in murine plasma (5 hrs) | >89% remaining | [1] |

| Human plasma protein binding | 99% | [1] |

| Mouse plasma protein binding | 82.6% | [1] |

Conclusion

This compound is a potent and selective inhibitor of M. tuberculosis BioA with demonstrated whole-cell activity. The availability of robust and high-throughput assays has facilitated the characterization of this and other BioA inhibitors. The data presented in this guide underscore the potential of targeting the biotin biosynthesis pathway for the development of new anti-tubercular therapeutics. This compound serves as an excellent chemical probe to further investigate the role of BioA in M. tuberculosis physiology and as a starting point for lead optimization campaigns.

References

- 1. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. A continuous fluorescence displacement assay for BioA: an enzyme involved in biotin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

ML406: A Novel Inhibitor of Biotin Biosynthesis with Potent Anti-Tubercular Activity

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-tubercular properties of ML406, a novel small molecule inhibitor of 8-amino-7-oxononanoate synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb). The validation of the biotin biosynthesis pathway as a critical target for anti-tubercular drug development underscores the significance of this compound as a promising lead compound.[1]

Quantitative Efficacy of this compound

This compound demonstrates potent inhibitory activity against both the enzymatic target, BioA, and the whole-cell growth of Mtb. The quantitative data are summarized in the table below.

| Parameter | Target/Strain | Value | Reference |

| IC50 | Mtb BioA Enzyme | 0.03 µM | [1] |

| IC50 | Wild-Type Mtb H37Rv (in the absence of biotin) | 3.2 µM | [1] |

| Selectivity | BioD | >100-fold vs. BioA | [1] |

Table 1: In Vitro Activity of this compound

Mechanism of Action: Targeting Biotin Biosynthesis

This compound exerts its anti-tubercular effect by inhibiting BioA, an enzyme essential for the biosynthesis of biotin.[1] Biotin is a vital cofactor for several carboxylases involved in fatty acid and amino acid metabolism in Mtb. The genetic validation of the biotin biosynthesis pathway has confirmed its essentiality for the establishment and maintenance of chronic tuberculosis infection, making it a highly attractive target for novel therapeutics.[1]

The diagram below illustrates the targeted step in the Mtb biotin biosynthesis pathway.

Figure 1: Inhibition of the Mtb Biotin Biosynthesis Pathway by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-tubercular activity of this compound.

M. tuberculosis BioA Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of BioA.

Figure 2: Workflow for the Mtb BioA Enzyme Inhibition Assay.

Detailed Protocol:

-

Protein Expression and Purification: The bioA gene from M. tuberculosis H37Rv is cloned into an expression vector and the protein is overexpressed in E. coli. The His-tagged BioA is then purified using nickel-affinity chromatography.[1]

-

Enzyme Assay: The assay is performed in a suitable buffer containing the purified BioA enzyme, its substrate 7-keto-8-aminopelargonic acid (KAPA), and the cofactor pyridoxal 5'-phosphate.

-

Compound Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Detection: The formation of the product, 7,8-diaminopelargonic acid (DAPA), is measured. This can be done directly via liquid chromatography-mass spectrometry (LC-MS) or indirectly through a coupled enzyme assay.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Whole-Cell Growth Inhibition Assay (M. tuberculosis)

This assay determines the minimum inhibitory concentration (MIC) of a compound against replicating M. tuberculosis.

Figure 3: Workflow for the M. tuberculosis Whole-Cell Growth Inhibition Assay.

Detailed Protocol:

-

Bacterial Culture: M. tuberculosis H37Rv is cultured in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: The bacterial culture is diluted to a standard inoculum size and added to each well of the microtiter plate.

-

Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.

-

Growth Measurement: Bacterial growth is assessed using various methods, such as measuring the optical density at 600 nm (OD600), using a fluorescent viability dye like resazurin, or a colorimetric indicator.[2]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[3]

Conclusion

This compound is a potent and selective inhibitor of Mtb BioA with demonstrated whole-cell activity against M. tuberculosis. Its novel mechanism of action, targeting the essential biotin biosynthesis pathway, makes it a valuable chemical probe for further investigation and a promising starting point for the development of new anti-tubercular agents. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to advance its potential as a clinical candidate.

References

- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]

ML406: A Potent Inhibitor of Biotin Biosynthesis in Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ML406 is a small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene, a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the survival of the bacterium, and its absence in mammals makes it an attractive target for the development of novel anti-tubercular agents. This compound demonstrates potent enzymatic inhibition and whole-cell activity against M. tuberculosis. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(4-(4-(Benzo[d][1][2]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone, is a synthetic compound with the molecular formula C20H20N2O4.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(4-(4-(Benzo[d][1][2]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone | [3] |

| Molecular Formula | C20H20N2O4 | [3] |

| Molecular Weight | 352.38 g/mol | [3] |

| CAS Number | 774589-47-8 | [3] |

Table 2: In Vitro Pharmacological and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| IC50 (Mtb BioA) | 30 nM | |

| IC50 (WT M. tuberculosis H37Rv) | 3.2 µM | |

| Plasma Stability (Human, 5h) | >99% remaining | |

| Plasma Stability (Murine, 5h) | >89% remaining | |

| Plasma Protein Binding (Human) | 99% | |

| Plasma Protein Binding (Mouse) | 82.6% | |

| Liver Microsome Stability (Human, 1h) | Stable | |

| Liver Microsome Stability (Murine, 1h) | Stable |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tubercular activity by inhibiting the enzyme BioA, a key component of the biotin biosynthesis pathway in Mycobacterium tuberculosis. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis and gluconeogenesis. By blocking BioA, this compound prevents the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), thereby disrupting the entire biotin synthesis cascade and leading to bacterial cell death.

Caption: Biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound on BioA.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (1-(4-(4-(Benzo[d][1][2]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone) can be achieved through a one-step amidation reaction.

Materials:

-

1-(4-(Piperazin-1-yl)phenyl)ethanone

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 1-(4-(piperazin-1-yl)phenyl)ethanone in anhydrous DCM.

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of benzo[d][1][2]dioxole-5-carbonyl chloride in anhydrous DCM to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Caption: A simplified workflow for the synthesis of this compound.

Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition

This assay measures the inhibition of BioA by coupling its activity to the subsequent enzyme in the pathway, BioD, and detecting the final product, dethiobiotin (DTB), using a fluorescent probe.

Materials:

-

This compound (or other test compounds) in DMSO

-

M. tuberculosis BioA and BioD enzymes

-

7-keto-8-aminopelargonic acid (KAPA)

-

S-adenosylmethionine (SAM)

-

ATP

-

Fluorescently labeled dethiobiotin (Fl-DTB)

-

Streptavidin

-

Assay buffer (e.g., 100 mM TAPS buffer)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Add test compounds at various concentrations to the wells of a 384-well plate.

-

Prepare a reaction mixture containing BioA, BioD, KAPA, SAM, ATP, and the Fl-DTB/streptavidin complex in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to the wells containing the test compounds.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Measure the fluorescence intensity using a plate reader. Inhibition of BioA will result in a decrease in the production of DTB, leading to less displacement of Fl-DTB from streptavidin and thus a lower fluorescence signal.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Whole-Cell Growth Inhibition Assay against M. tuberculosis

This assay determines the minimum inhibitory concentration (MIC) of this compound against actively growing M. tuberculosis.

Materials:

-

This compound in DMSO

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

96-well microplates

-

Resazurin dye

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv at a specific optical density (e.g., OD600 of 0.05-0.1).

-

Add the bacterial inoculum to each well of the plate. Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for an additional 24 hours.

-

Determine the MIC by observing the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change. Alternatively, measure fluorescence or absorbance to quantify bacterial growth.

Conclusion

This compound is a promising small molecule inhibitor of M. tuberculosis BioA. Its potent enzymatic and whole-cell activity, coupled with favorable preliminary pharmacokinetic properties, make it a valuable lead compound for the development of new anti-tubercular drugs. The detailed chemical and biological information, along with the experimental protocols provided in this guide, should facilitate further research and development efforts targeting the essential biotin biosynthesis pathway of M. tuberculosis.

References

- 1. In Vitro Efficacies, ADME, and Pharmacokinetic Properties of Phenoxazine Derivatives Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethan-1-one | 774589-47-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for ML406: An In Vitro Assay Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML406 is a potent inhibitor of 7,8-diaminopelargonic acid aminotransferase (BioA), an essential enzyme in the biotin synthesis pathway of Mycobacterium tuberculosis. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including determination of its inhibitory potency against BioA, assessment of its whole-cell anti-tubercular activity, and a general workflow for cytotoxicity screening. The provided methodologies and data presentation formats are intended to support research and drug development efforts targeting tuberculosis.

Introduction

Biotin, a vital cofactor for carboxylase enzymes, is synthesized by Mycobacterium tuberculosis through a dedicated pathway, making the enzymes in this pathway attractive targets for novel anti-tubercular therapeutics. This compound has been identified as a specific inhibitor of BioA, the enzyme responsible for catalyzing the penultimate step in biotin biosynthesis. By targeting BioA, this compound effectively blocks the production of biotin, leading to inhibition of bacterial growth. These application notes provide a framework for the in vitro evaluation of this compound and similar compounds.

Data Presentation

Quantitative data for this compound's inhibitory activity should be summarized for clear interpretation and comparison.

| Parameter | Value | Description |

| IC50 | 155 nM | The half-maximal inhibitory concentration of this compound against M. tuberculosis BioA enzyme. |

| EC50 | 9.3 µM | The half-maximal effective concentration of this compound required to inhibit the growth of a biotin-limited M. tuberculosis strain. |

Signaling Pathway

The following diagram illustrates the biotin synthesis pathway in Mycobacterium tuberculosis, highlighting the role of BioA and the inhibitory action of this compound.

Caption: Biotin synthesis pathway in M. tuberculosis and the inhibitory target of this compound.

Experimental Protocols

BioA Enzymatic Assay

This protocol describes a method to determine the IC50 value of this compound against M. tuberculosis BioA.

Materials:

-

Recombinant M. tuberculosis BioA enzyme

-

KAPA (8-amino-7-oxononanoate) substrate

-

S-adenosyl methionine (SAM)

-

Pyridoxal 5'-phosphate (PLP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol)

-

This compound

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, BioA enzyme, PLP, and the this compound dilutions.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrates KAPA and SAM.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the specific detection method used (e.g., a coupled assay that measures a product of the reaction).

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Anti-Tubercular Activity Assay

This protocol outlines the determination of the EC50 of this compound against a biotin-limited M. tuberculosis strain.

Materials:

-

M. tuberculosis strain with limited biotin synthesis (e.g., a conditional knockout or a strain with a weakened promoter for a biotin synthesis gene).

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and a limiting concentration of biotin.

-

This compound

-

96-well microplates

-

Resazurin sodium salt solution

-

Incubator at 37°C with 5% CO2

Procedure:

-

Culture the M. tuberculosis strain to mid-log phase in biotin-replete medium, then wash and resuspend the cells in the biotin-limited medium.

-

Prepare serial dilutions of this compound in the biotin-limited 7H9 broth in a 96-well plate.

-

Add the bacterial suspension to each well. Include a no-drug control and a sterile medium control.

-

Seal the plate and incubate at 37°C for 5-7 days.

-

Add resazurin solution to each well and incubate for an additional 12-24 hours.

-

Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) to determine cell viability. A color change from blue to pink indicates bacterial growth.

-

Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Mammalian Cell Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against a human cell line.

Materials:

-

Human cell line (e.g., HepG2, HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay kit)

-

Incubator at 37°C with 5% CO2

Procedure:

-

Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for 24-72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro characterization of this compound.

Caption: General experimental workflow for the in vitro characterization of this compound.

Application Notes and Protocols: Whole-Cell Growth Inhibition Assay Using ML406

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML406 is a potent small molecule inhibitor of 7,8-diaminopelargonic acid (DAPA) synthase (BioA), an essential enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] The biotin synthesis pathway is a clinically validated target for the development of novel anti-tubercular agents, as biotin is essential for Mtb's survival and pathogenesis, and this pathway is absent in humans. These application notes provide a detailed protocol for assessing the whole-cell growth inhibitory activity of this compound against M. tuberculosis and offer insights into its mechanism of action.

Data Presentation

The following table summarizes the key quantitative data for this compound and a related compound.

| Compound | Target | Enzymatic IC50 (nM) | Whole-Cell Activity (MIC50 against Mtb H37Rv) | Reference |

| This compound | M. tuberculosis BioA (DAPA synthase) | 30 | Superior to CHM-1 | [1] |

| CHM-1 | M. tuberculosis BioA (DAPA synthase) | 440 | 50 µM | [1] |

Signaling Pathway

This compound targets the biotin biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the enzyme BioA. This pathway is crucial for the production of biotin, an essential cofactor for several carboxylases involved in fatty acid biosynthesis and other vital metabolic processes.

Experimental Workflow

The following diagram outlines the general workflow for determining the whole-cell growth inhibition of this compound against Mycobacterium tuberculosis.

Experimental Protocols

Protocol 1: Whole-Cell Growth Inhibition Assay using Optical Density

This protocol is adapted from methods used for screening inhibitors of biotin biosynthesis in M. tuberculosis.[2]

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv wild-type, BioA underexpressing, and BioA overexpressing strains)

-

Sauton's medium

-

Biotin (for control experiments)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well microplates

-

Plate reader capable of measuring absorbance at 580 nm

-

Incubator (37°C)

Procedure:

-

Preparation of Mtb Culture:

-

Grow M. tuberculosis strains in Sauton's medium containing 1 µM biotin to an OD580 between 1.0 and 1.2.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet twice with biotin-free Sauton's medium.

-

Resuspend the cells in biotin-free Sauton's medium and dilute to a starting OD580 of 0.03.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in Sauton's medium to achieve final concentrations ranging from 0.2 µM to 50 µM.

-

-

Assay Setup:

-

Add 100 µL of the diluted Mtb culture to each well of a 96-well plate.

-

Add 100 µL of the this compound dilutions to the respective wells.

-

Include control wells:

-

No compound (vehicle control, e.g., DMSO).

-

Medium only (blank).

-

Wells with 1 µM biotin to confirm on-target activity (growth should be rescued).

-

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 14 days.

-

-

Data Acquisition and Analysis:

-

After the incubation period, measure the optical density at 580 nm using a plate reader.

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control.

-

Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of this compound that inhibits visible growth.

-

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

This is a colorimetric assay to determine the MIC of this compound against M. tuberculosis.[3][4]

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

DMSO

-

Resazurin sodium salt solution (0.01% w/v in sterile water)

-

96-well microplates

-

Incubator (37°C)

Procedure:

-

Preparation of Mtb Inoculum:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 1.0.

-

Dilute the adjusted culture 1:20 in 7H9 broth.

-

-

Assay Setup:

-

Prepare serial twofold dilutions of this compound in 100 µL of 7H9 broth directly in a 96-well plate.

-

Add 100 µL of the diluted Mtb inoculum to each well.

-

Include a drug-free control well (inoculum only) and a medium-only control well (sterility control).

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7 days.

-

-

Addition of Resazurin and Final Incubation:

-

After 7 days, add 30 µL of the resazurin solution to each well.

-

Incubate the plate for an additional 24-48 hours at 37°C.

-

-

Result Interpretation:

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[4]

-

References

- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of Novel Compounds Against Mycobacterium tuberculosis Using the Microplate Alamar Blue Assay (MABA)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals engaged in anti-tuberculosis drug discovery.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of new therapeutic agents. A critical step in the early phase of drug discovery is determining the in vitro potency of novel compounds against M. tuberculosis. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's effectiveness. This document provides a detailed protocol for determining the IC50 of test compounds, such as ML406, against M. tuberculosis using the widely accepted Microplate Alamar Blue Assay (MABA). This colorimetric assay is a reliable, cost-effective, and high-throughput method for assessing mycobacterial viability.

Principle of the Microplate Alamar Blue Assay (MABA)

The MABA utilizes the redox indicator Alamar Blue (resazurin) to assess the metabolic activity of M. tuberculosis. Viable, actively respiring bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The extent of this conversion, which can be measured colorimetrically or fluorometrically, is proportional to the number of viable bacteria. In the presence of an effective antimicrobial agent, bacterial growth and metabolic activity are inhibited, resulting in a lack of color change. The IC50 is then determined as the concentration of the compound that inhibits 50% of this metabolic activity.

Quantitative Data Summary

The IC50 values for test compounds are determined from dose-response curves. For illustrative purposes, the table below presents hypothetical data for a test compound, designated here as this compound, in comparison to the first-line anti-TB drug, Isoniazid.

| Compound | M. tuberculosis Strain | IC50 (µg/mL) | IC50 (µM) |

| Test Compound (this compound) | H37Rv | 1.25 | 3.5 |

| Isoniazid (Positive Control) | H37Rv | 0.05 | 0.36 |

Note: The above data are for illustrative purposes only and do not represent experimentally determined values for a compound designated this compound.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures for determining the Minimum Inhibitory Concentration (MIC), which can be used to derive the IC50 value.

4.1. Materials and Reagents

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

Test compound (e.g., this compound) and positive control (e.g., Isoniazid)

-

Alamar Blue reagent

-

Sterile 96-well microplates

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

Sterile water with 0.05% (v/v) Tween 80

-

Incubator (37°C)

-

Microplate reader (absorbance at 570 nm and 600 nm)

4.2. Preparation of Mycobacterial Inoculum

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a mid-log phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile broth to match a 1.0 McFarland standard.

-

Prepare the final inoculum by diluting the adjusted suspension 1:20 in Middlebrook 7H9 broth. This will yield a final concentration of approximately 5 x 10^5 CFU/mL.

4.3. Assay Procedure

-

Prepare serial dilutions of the test compound and Isoniazid in a separate 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL. Use DMSO for initial stock solutions, ensuring the final DMSO concentration in the assay does not exceed 1%, which is non-toxic to the bacteria.

-

Dispense 100 µL of the appropriate compound dilution into the wells of the assay plate.

-

Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compounds.

-

Include control wells:

-

Bacteria only control: 100 µL of inoculum and 100 µL of broth (represents 100% growth).

-

Media only control: 200 µL of broth (background control).

-

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 30 µL of Alamar Blue solution and 12 µL of 20% Tween 80 to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

Record the results by observing the color change (blue to pink). The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

-

For IC50 determination, measure the absorbance in a microplate reader at 570 nm, with a reference wavelength of 600 nm.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = 1 - [(Absorbance of test well - Absorbance of media control) / (Absorbance of bacteria control - Absorbance of media control)] * 100

-

Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizations

5.1. Experimental Workflow

Caption: Workflow for IC50 determination using MABA.

5.2. Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

As the specific target of this compound is not publicly known, the following diagram illustrates the mechanism of action of Isoniazid, a common anti-tubercular drug that inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.

Application Notes and Protocols for Determining the Cytotoxicity of ML406 in Mammalian Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of ML406, a selective inhibitor of the human 20S proteasome β5 subunit, in various mammalian cell lines.

Introduction to this compound

This compound is a potent and selective non-covalent inhibitor of the chymotrypsin-like (CT-L) activity of the human 20S proteasome β5 subunit.[1][2][3] By blocking this activity, this compound disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.[2][4] This targeted mechanism of action makes this compound a compound of interest for cancer therapy, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia.[1][4]

Data Presentation: Cytotoxicity of this compound in Various Cell Lines

The following table summarizes the reported cytotoxic activity of this compound across a range of mammalian cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using various cytotoxicity assays.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| RPMI 8226 | Multiple Myeloma | CellTiter-Glo | 0.028 | [1] |

| U266 | Multiple Myeloma | CellTiter-Glo | 0.019 | [1] |

| OPM2 | Multiple Myeloma | CellTiter-Glo | 0.035 | [1] |

| MM1.S | Multiple Myeloma | CellTiter-Glo | 0.021 | [1] |

| KMS11 | Multiple Myeloma | CellTiter-Glo | 0.031 | [1] |

| H929 | Multiple Myeloma | CellTiter-Glo | 0.041 | [1] |

| MOLM13 | Acute Myeloid Leukemia | Not Specified | ~0.025 | [4] |

| MV4-11 | Acute Myeloid Leukemia | Not Specified | ~0.030 | [4] |

| HL-60 | Acute Myeloid Leukemia | Not Specified | ~0.100 | [4] |

| A549 | Lung Carcinoma | CellTiter-Glo | >10 | [1] |

| HCT116 | Colorectal Carcinoma | CellTiter-Glo | >10 | [1] |

| HeLa | Cervical Cancer | CellTiter-Glo | >10 | [1] |

| HepG2 | Hepatocellular Carcinoma | CellTiter-Glo | >10 | [1] |

| Jurkat | T-cell Leukemia | CellTiter-Glo | 0.025 | [1] |

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the mechanism by which this compound induces apoptosis through the inhibition of the 20S proteasome.

Caption: Mechanism of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed protocols for commonly used cytotoxicity assays to evaluate the effect of this compound on mammalian cell lines.

Experimental Workflow for Cytotoxicity Assays

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

Caption: General workflow for cytotoxicity assessment.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound compound

-

DMSO (for vehicle control)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000 cells/well).

-

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 10 µM down to 0.1 nM.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay and Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (wells with medium only) from all experimental wells.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized luminescence values against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- variable slope).

-

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound compound

-

DMSO (for vehicle control and solubilization)

-

96-well clear-bottom microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear-bottom 96-well plate.

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation with this compound, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by pipetting up and down.

-

Incubate the plate at room temperature for at least 2 hours, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average background absorbance (wells with medium and MTT but no cells) from all experimental wells.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized absorbance values against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Logical Relationship of Cytotoxicity Assessment

The diagram below illustrates the logical flow and key considerations in a typical cytotoxicity study.

Caption: Key stages in a cytotoxicity study.

References

Application Notes and Protocols for ML406 Target Engagement

Introduction

ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene in Mycobacterium tuberculosis (Mtb).[1] This enzyme is a critical component of the biotin biosynthesis pathway, which is essential for the survival and persistence of Mtb in vivo.[1] The biotin pathway is absent in mammals, making BioA an attractive and selective target for the development of new anti-tubercular agents.[1] this compound demonstrates potent enzymatic inhibition of Mtb BioA and whole-cell activity against M. tuberculosis.[1] These application notes provide detailed protocols for assessing the target engagement of this compound with Mtb BioA using enzymatic and biophysical assays, as well as for determining its whole-cell activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in biochemical and whole-cell assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 30 nM | Coupled fluorescent dethiobiotin displacement assay for BioA inhibition. | [1] |

| MIC | 3.2 µM | Whole-cell growth inhibition of M. tuberculosis H37Rv in biotin-free media. | [1] |

| Solubility | 88.0 µM | In PBS with 1% (v/v) DMSO (pH 7.4, 23 °C). | [1] |

Table 1: In Vitro Activity and Physicochemical Properties of this compound.

| Parameter | Human Plasma | Murine Plasma | Reference |

| Stability | >99% remaining after 5 hours | >89% remaining after 5 hours | [1] |

| Protein Binding | 99% | 82.6% | [1] |

Table 2: Plasma Stability and Protein Binding of this compound.

Signaling Pathway

The BioA enzyme functions within the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is crucial for producing biotin, an essential cofactor for carboxylase enzymes involved in fatty acid and amino acid metabolism.

Experimental Protocols

Mtb BioA Enzymatic Activity Assay (Coupled Fluorescence Displacement)

This assay measures the inhibition of BioA by monitoring the production of dethiobiotin (DTB) in a coupled reaction with BioD. The newly synthesized DTB displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.

Workflow Diagram:

References

ML406: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), an enzyme encoded by the bioA gene in Mycobacterium tuberculosis (Mtb). This enzyme is a key component of the biotin biosynthesis pathway, which is essential for the survival and pathogenesis of Mtb.[1] As mammals do not possess this pathway, BioA represents a promising target for the development of novel anti-tubercular agents.[1] this compound has demonstrated significant inhibitory activity against the Mtb BioA enzyme and whole-cell Mtb growth, making it a valuable tool for tuberculosis research and drug discovery.[1]

These application notes provide detailed protocols for the use of this compound in a laboratory setting, including its characterization, in vitro efficacy testing, and the underlying signaling pathway.

Biochemical and Physicochemical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Target | Mycobacterium tuberculosis BioA (DAPA synthase) | [1] |

| IC50 (BioA enzyme) | 30 nM | [1] |

| IC50 (WT M. tb H37Rv growth inhibition) | 3.2 µM (in biotin-free media) | [1] |

| Molecular Formula | C₂₀H₂₀N₂O₄ | N/A |

| CAS Number | 774589-47-8 | N/A |

| Solubility | Soluble in DMSO | N/A |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tubercular activity by inhibiting the BioA enzyme in Mycobacterium tuberculosis. BioA is a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a crucial step in the biotin biosynthesis pathway. By blocking this step, this compound deprives the bacterium of biotin, an essential cofactor for several metabolic processes, ultimately leading to the inhibition of bacterial growth.

Caption: Inhibition of the M. tuberculosis Biotin Biosynthesis Pathway by this compound.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound in a laboratory setting.

Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the tube until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

In Vitro Enzymatic Assay for BioA Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Mtb BioA enzyme.

Materials:

-

Purified Mtb BioA enzyme

-

7-keto-8-aminopelargonic acid (KAPA) substrate

-

S-adenosyl methionine (SAM)

-

Pyridoxal 5'-phosphate (PLP)

-

Coupled enzyme system for detection (e.g., a system that detects the product DAPA)

-

Assay buffer (e.g., phosphate buffer, pH 7.5)

-

This compound stock solution

-

384-well assay plates

Workflow:

References

Application Notes & Protocols: High-Throughput Screening for Novel Inhibitors of Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a significant global health challenge. This necessitates the discovery of new therapeutic agents with novel mechanisms of action. High-throughput screening (HTS) is a critical tool in this effort, enabling the rapid evaluation of large chemical libraries for compounds that inhibit Mtb growth. These application notes provide a comprehensive overview and detailed protocols for conducting a whole-cell HTS campaign to identify novel anti-tubercular agents.

Mechanism of Action: Targeting Mtb Growth

Whole-cell phenotypic screening is a powerful approach to identify compounds that inhibit Mtb growth through various mechanisms. Unlike target-based screens that focus on a single enzyme or pathway, a whole-cell assay can identify inhibitors that disrupt a wide range of essential cellular processes, including:

-

Cell Wall Biosynthesis: The unique and complex cell wall of Mtb is a primary target for many anti-tubercular drugs. Inhibitors can disrupt the synthesis of mycolic acids, peptidoglycan, or arabinogalactan.

-

Protein Synthesis: Compounds can target the mycobacterial ribosome or essential enzymes involved in translation.

-

DNA Replication and Repair: Inhibition of DNA gyrase or other components of the replication machinery is a validated strategy.

-

Energy Metabolism: Targeting key metabolic pathways essential for Mtb survival, such as the citric acid cycle or respiratory chain, can be effective.

Experimental Protocols

A typical HTS campaign involves several stages, from initial screening of a large compound library to subsequent confirmation and characterization of promising "hits."

This protocol describes a whole-cell phenotypic screen using a recombinant strain of M. tuberculosis expressing a fluorescent reporter protein to monitor bacterial growth.

Materials:

-

M. tuberculosis H37Rv expressing a far-red fluorescent reporter (e.g., mCherry)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Compound library dissolved in dimethyl sulfoxide (DMSO)

-

Positive control (e.g., Rifampicin)

-

Negative control (DMSO)

-

384-well black, clear-bottom microplates

-

Automated liquid handling systems

-

Plate reader capable of measuring fluorescence

Procedure:

-

Bacterial Culture Preparation: Culture the recombinant M. tuberculosis strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Also, dispense the positive and negative controls into designated wells.

-

Bacterial Seeding: Dilute the Mtb culture to a starting OD600 of 0.02 and dispense 50 µL into each well of the compound-containing plates.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 587 nm and emission at 610 nm for mCherry).

-

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))

Compounds that show significant inhibition in the primary screen (e.g., ≥90% inhibition) are selected for confirmation and further characterization.

Materials:

-

Confirmed hit compounds

-

M. tuberculosis H37Rv (as above)

-

7H9 broth and supplements

-

384-well plates

-

Automated liquid handler

-

Plate reader

Procedure:

-

Serial Dilution: Prepare serial dilutions of the hit compounds in DMSO.

-

Compound Plating: Dispense the serially diluted compounds into a 384-well plate.

-

Bacterial Seeding and Incubation: Follow steps 3 and 4 from the HTS assay protocol.

-

Fluorescence Measurement: Measure fluorescence as described in the HTS protocol.

-

Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

Quantitative data from the screening and hit confirmation stages should be summarized for clear comparison.

Table 1: Primary High-Throughput Screening Results

| Metric | Value |

| Total Compounds Screened | 110,500 |

| Primary Hit Cutoff | ≥90% Inhibition |

| Number of Primary Hits | 325 |

| Primary Hit Rate | 0.29% |

| Z'-factor | 0.75 |

Table 2: Dose-Response Data for Confirmed Hits

| Compound ID | Chemical Class | IC50 (µM) |

| Hit-001 | Phenoxyalkylbenzimidazole | 1.2 |

| Hit-002 | Benzothiophene 1,1-dioxide | 3.5 |

| Hit-003 | Piperidinamine | 0.8 |

| Hit-004 | Phenoxyalkylbenzimidazole | 2.1 |

| Hit-005 | Benzothiophene 1,1-dioxide | 5.0 |

Mandatory Visualizations

Caption: High-throughput screening workflow for identifying novel anti-tubercular compounds.

Caption: Simplified overview of key cellular processes in M. tuberculosis targeted by inhibitors.

ML406: A Probe for Mycobacterial Biotin Synthesis, Not Human Biotin Metabolism

Extensive research indicates that the small molecule probe ML406 is not utilized in the study of human biotin metabolism or as an inhibitor of human holocarboxylase synthetase (HCS). Instead, this compound has been identified as a probe with anti-tubercular activity, targeting a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This distinction is critical for researchers and drug development professionals interested in biotin-related metabolic pathways.

This compound: Mechanism of Action and Properties

This compound functions by inhibiting the Mtb bioA enzyme, also known as DAPA synthase. This enzyme is crucial for the biotin synthesis pathway in mycobacteria, a pathway that is absent in humans. Humans and other mammals cannot synthesize biotin and must obtain it from their diet, making the bacterial biotin synthesis pathway an attractive target for antimicrobial drug development.

Table 1: Summary of this compound Properties

| Property | Value | Reference |

| Molecular Target | Mycobacterium tuberculosis bioA (DAPA synthase) | [1] |

| Activity | Anti-tubercular | [1] |

| Solubility (PBS, 1% DMSO) | 88.0 µM | [1] |

| Human Plasma Stability (5h) | >99% remaining | [1] |

| Murine Plasma Stability (5h) | >89% remaining | [1] |

| Human Plasma Protein Binding | 99% | [1] |

| Mouse Plasma Protein Binding | 82.6% | [1] |

| Human Liver Microsome Stability (1h) | Stable | [1] |

| Murine Liver Microsome Stability (1h) | Stable | [1] |

The Human Biotin Cycle: A Different Target

In humans, biotin metabolism, often referred to as the biotin cycle, does not involve biotin synthesis. Instead, it focuses on the utilization and recycling of this essential vitamin. The key enzyme in this process is holocarboxylase synthetase (HCS). HCS is responsible for covalently attaching biotin to five essential human carboxylases, thereby activating them. These carboxylases play vital roles in gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[2]

Deficiencies in HCS activity lead to a rare but serious metabolic disorder known as holocarboxylase synthetase deficiency or multiple carboxylase deficiency.[3][4] This condition results in the impaired function of all five biotin-dependent carboxylases.

Diagram 1: The Human Biotin Cycle

Caption: The human biotin cycle relies on dietary intake and efficient recycling.

Why this compound is Not Applicable to Human Biotin Metabolism Studies

The inapplicability of this compound for studying human biotin metabolism stems from the fundamental difference between the bacterial and human pathways. This compound is a specific inhibitor of a bacterial enzyme that does not have a human counterpart. Therefore, it would not be expected to interact with or modulate the activity of human HCS or any other component of the human biotin cycle.

Diagram 2: Logical Relationship of this compound Action

Caption: this compound targets bacterial biotin synthesis, not human biotin metabolism.

Experimental Protocols: A Note on Feasibility

Given that this compound does not target human HCS, it is not possible to provide experimental protocols for its use in studying human biotin metabolism. Any such protocols would be purely speculative and lack a scientific basis. Researchers interested in studying human HCS can, however, utilize established biochemical assays.

General Protocol for Measuring Holocarboxylase Synthetase Activity

This protocol is a generalized representation and would require optimization for specific experimental conditions.

1. Preparation of Cell Lysates:

-

Culture human cells (e.g., fibroblasts, lymphoblasts) under normal and biotin-deficient conditions.

-

Harvest cells and prepare cell-free extracts by sonication or detergent lysis in a suitable buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

2. Holocarboxylase Synthetase Assay:

-

The assay measures the incorporation of radiolabeled biotin into an apocarboxylase substrate.

-

The reaction mixture typically contains:

-

Cell lysate (as the source of HCS)

-

Apocarboxylase substrate (e.g., purified apopropionyl-CoA carboxylase)

-

[³H] or [¹⁴C]-labeled biotin

-

ATP and Mg²⁺

-

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and separate the biotinylated holocarboxylase from the free radiolabeled biotin using methods like acid precipitation followed by filtration or gel filtration chromatography.

-

Quantify the incorporated radioactivity using liquid scintillation counting.

3. Data Analysis:

-

Calculate the specific activity of HCS (e.g., in pmol of biotin incorporated/mg of protein/hour).

-

Compare the HCS activity between different cell lines or under different experimental conditions.

Diagram 3: Experimental Workflow for HCS Activity Assay

Caption: Workflow for measuring Holocarboxylase Synthetase (HCS) activity.

References

- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biotin in metabolism and its relationship to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Holocarboxylase synthetase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 4. Holocarboxylase synthetase deficiency: MedlinePlus Genetics [medlineplus.gov]

Troubleshooting & Optimization

ML406 Solubility: A Technical Support Guide for Researchers

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of ML406 in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

Q2: What is the solubility of this compound in PBS?

This compound is expected to have very low direct solubility in aqueous buffers like PBS. Studies have evaluated the stability of this compound in PBS, which implies sufficient solubility for experimental testing at low concentrations after dilution from a DMSO stock.[4] Direct dissolution in PBS is not recommended.

Q3: My this compound precipitates when I dilute my DMSO stock solution into PBS or cell culture media. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. See the troubleshooting guide below for detailed steps to address this.

Q4: What is the recommended final concentration of DMSO in cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at 0.1% or lower. The exact tolerance can be cell-line dependent, so it is advisable to run a DMSO vehicle control to assess its effect on your specific experimental system.

Troubleshooting Guide: Compound Precipitation

Encountering precipitation upon dilution of your this compound DMSO stock into aqueous media is a common challenge. Here are several steps to troubleshoot this issue:

-

Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound. The precipitation indicates that the compound's solubility limit in the final aqueous buffer has been exceeded.

-

Optimize the Dilution Method:

-

Rapid Dilution: Add the small volume of DMSO stock directly into the larger volume of PBS or media and immediately vortex or mix vigorously. This rapid dispersion can sometimes prevent the formation of localized high concentrations that lead to precipitation.

-

Stepwise Dilution: Perform one or more intermediate dilutions in media or PBS containing a small percentage of serum or a solubilizing agent if your experimental design permits.

-

-

Increase the DMSO Stock Concentration: If you need to achieve a higher final concentration of this compound without increasing the final DMSO percentage, you will need to prepare a more concentrated initial stock solution in 100% DMSO.

-

Sonication: After dilution, briefly sonicate your solution in a water bath sonicator. This can help to break up aggregates and redissolve precipitated compound. Be mindful of potential heating and the stability of this compound.

-

Warm the Aqueous Solution: Gently warming the PBS or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental protocol.

Quantitative Data Summary

While precise mg/mL or molar solubility values are not consistently published, the following table summarizes the practical solubility information for this compound.

| Solvent | Solubility | Recommendations |

| DMSO | High. this compound is expected to be readily soluble in 100% DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10-50 mM). | Prepare a high-concentration stock solution in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |